(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-9-2-13(20)6-14-16(9)17(21)15(24-14)5-10-3-12(19)4-11-7-22-8-23-18(10)11/h2-6,20H,7-8H2,1H3/b15-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWKMBUAASOXHD-WCSRMQSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one , with the CAS number 929339-65-1, is a complex organic molecule that belongs to the benzofuran derivative class. Its unique structure combines elements of benzodioxin and benzofuran, which contributes to its biological activity. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C18H13ClO5
- Molecular Weight : 344.75 g/mol
- Structural Features : The compound features a hydroxyl group, a methyl group, and a chloro-substituted benzodioxin moiety, which may influence its reactivity and interaction with biological targets.
Biological Activity
Research indicates that compounds similar to (2Z)-2-(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one exhibit a variety of biological activities, including:
-
Antiproliferative Activity :
- In studies assessing antiproliferative effects against various cancer cell lines, derivatives of benzofuran compounds demonstrated significant inhibition of cell growth. For instance, one study reported IC50 values indicating effective concentrations required to inhibit tumor cell proliferation by 50% .
- The presence of specific functional groups was found to enhance activity; for example, the methoxy group at the 6-position was crucial for maintaining potency .
-
Antioxidant Properties :
- The compound's structure suggests potential antioxidant activity due to the presence of hydroxyl groups that can scavenge free radicals. Preliminary studies indicate that similar benzofuran derivatives possess significant antioxidant capabilities .
-
Enzyme Inhibition :
- Investigations into enzyme interactions reveal that this compound may inhibit specific enzymes involved in metabolic pathways or disease processes. Molecular docking studies are recommended to elucidate these interactions further .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogs differ in substituents on the benzodioxin ring, benzofuranone core, or peripheral functional groups. These variations influence physicochemical properties and reactivity.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Halogen Substitution (Cl vs. Br): The bromo analog has a larger atomic radius (Br vs. Cl), which may increase lipophilicity and alter electronic effects (e.g., resonance withdrawal). This could influence binding affinity in biological systems or photostability.
Methyl Group at Position 4: The target compound’s 4-methyl group is absent in the bromo analog . This methyl group could enhance steric protection of the benzofuranone core, improving stability against enzymatic degradation.
Functional Group Modifications: The methoxy and hydroxy groups in increase polarity, likely improving solubility but reducing membrane permeability compared to the target compound. The butyl(methyl)amino group in introduces a basic nitrogen, enabling salt formation and enhancing water solubility—a critical factor for drug delivery.
Synthetic Accessibility: The target compound and its bromo analog may share similar synthetic routes (e.g., Knoevenagel condensation), but the presence of a methyl group in the target compound could require additional protection/deprotection steps. The high yield (86.2%) reported for using method C suggests efficient condensation strategies for benzylidene derivatives .
Research Findings and Data
- Melting Points: The compound in has a high melting point (254.9–255.5°C), indicative of strong intermolecular hydrogen bonding from hydroxyl groups. The target compound’s melting point is unreported but likely lower due to reduced polarity.
- NMR Data: The Z-configuration of the methylidene bridge is confirmed in all analogs via ¹H NMR coupling constants (e.g., J = 8.4 Hz in ).
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran-3(2H)-one core in this compound?
- Methodological Answer : The benzofuran-3(2H)-one scaffold can be synthesized via base-mediated cyclization or condensation reactions. For example, describes using NaH in THF to deprotonate phenolic hydroxyl groups, enabling aldol-like condensations with substituted aldehydes to form the methylidene bridge . Similarly, highlights cascade [3,3]-sigmatropic rearrangements followed by aromatization to build benzofuran derivatives under anhydrous conditions . Key steps include:
- Use of NaH or KOtBu as a base to activate phenolic OH groups.
- Condensation with chloro-substituted benzodioxin aldehydes at 0–5°C to stabilize intermediates.
- Purification via column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers confirm the Z-configuration of the methylidene group in this compound?
- Methodological Answer : The Z-configuration is confirmed through a combination of NMR and X-ray crystallography:
- NMR : The coupling constant () between the methylidene protons (typically ~12–14 Hz for Z-isomers) and NOE correlations between the benzodioxin chlorine and benzofuran protons .
- X-ray crystallography : demonstrates resolving stereochemistry via single-crystal diffraction, which is critical for unambiguous structural assignment .
Advanced Research Questions
Q. How can synthetic yields be improved when steric hindrance from the 6-chloro-1,3-benzodioxin moiety impedes condensation?
- Methodological Answer : Steric challenges can be mitigated by:
- Pre-activation of the aldehyde : Use of Lewis acids (e.g., BF₃·Et₂O) to polarize the carbonyl group, enhancing electrophilicity (as seen in for similar dihydropyridazinones) .
- Solvent optimization : Switching to polar aprotic solvents like DMF or DMSO to stabilize transition states (referenced in for benzofuran syntheses) .
- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity, as demonstrated in for spirocyclic compounds .
Q. How should researchers address contradictory NMR data between experimental results and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Strategies include:
- Variable-temperature NMR : To identify conformational equilibria (e.g., ring-flipping in benzodioxin moieties) .
- DFT calculations : Optimize molecular geometries using software like Gaussian or ORCA to simulate NMR shifts under explicit solvent models (referenced in for similar benzofurans) .
- Cross-validation : Use HSQC, HMBC, and NOESY to resolve ambiguities ( employs this for phenolic derivatives) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural complexity?
- Methodological Answer : Prioritize assays aligned with its structural analogs:
- Antioxidant activity : DPPH radical scavenging assays (as in for benzofurochromenones) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7), noting the role of the 6-hydroxy group in redox cycling ( suggests this for related compounds) .
- Enzyme inhibition : Kinase or protease inhibition studies, leveraging the electrophilic ketone moiety for covalent binding (see for thienopyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
